3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold recognized for its pharmacological versatility. Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 4-fluorobenzyl group and at position 7 with a 4-methoxyphenyl group. These substituents confer distinct electronic and steric properties, influencing both physicochemical characteristics and biological activity.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTPSODNLCWRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea and a suitable α,β-unsaturated carbonyl compound under acidic conditions to yield the desired thienopyrimidinone . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
The compound 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Chemical Properties and Structure
The chemical structure of 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
- Molecular Formula: C20H15FN2OS
- Molecular Weight: 350.4 g/mol
- CAS Number: 1207051-44-2
This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities.
Antiviral Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess antiviral properties. Specifically, compounds within this class have been shown to exhibit activity against various viruses, including herpesviruses. The structural similarity to known antiviral agents suggests that 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may also demonstrate similar efficacy against viral infections .
Anti-inflammatory Effects
Studies on related pyrimidine derivatives have highlighted their anti-inflammatory properties. For instance, the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs has been associated with significant inhibition of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Given its structural characteristics, it is plausible that 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit similar anti-inflammatory activity.
Anticancer Potential
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. The unique interactions of these compounds with cellular pathways involved in cancer progression make them candidates for further research in oncology. Preliminary studies suggest that modifications in the substituents on the thieno[3,2-d]pyrimidine scaffold can enhance cytotoxicity against cancer cell lines .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- A study published in RSC Advances examined the anti-inflammatory effects of various pyrimidine derivatives and established structure-activity relationships that could inform future modifications of compounds like 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one .
- Patents related to thieno[3,2-d]pyrimidines highlight their potential as antiviral agents against herpesviruses and other viral infections .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacteria .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Substituents at positions 3 and 7 significantly impact molecular properties. Key analogues and their attributes are summarized below:
Key Observations :
- Position 7 Aryl Groups: The 4-methoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenyl substituent in 6-(4-methoxyphenyl)thieno[3,2-d]pyrimidinone (), which exhibits dual EGFR and microtubule inhibition. However, positional isomerism (6 vs. 7) may lead to divergent target engagement .
- Fluorinated Substituents: The 4-fluorobenzyl group at position 3 is shared with 7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (), though its biological profile remains undisclosed. Fluorine atoms often enhance metabolic stability and binding affinity .
Discussion of Key Differentiators
- Positional Isomerism : Unlike [2,3-d] isomers (), the [3,2-d] scaffold in the target compound may favor different biological targets, such as PDE7 over melanin synthesis pathways .
- Electron-Donating vs. For instance, methoxy groups improve solubility but may reduce membrane permeability compared to halogens .
Biological Activity
3-(4-Fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Substituents : The 4-fluorobenzyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound inhibited cytochrome bd oxidase in various mycobacterial strains, showing IC50 values ranging from 6 to 54 μM when combined with other inhibitors .
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. A recent study reported that certain thienopyrimidinones suppressed COX enzymes involved in inflammatory pathways. The IC50 values for selected derivatives were comparable to established anti-inflammatory drugs such as indomethacin .
The biological activity of 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for the metabolic pathways of pathogens like Mycobacterium tuberculosis, thereby exerting its antitubercular effects.
- COX Inhibition : By inhibiting cyclooxygenase (COX) enzymes, it can reduce the production of pro-inflammatory mediators .
Case Studies and Research Findings
- Antitubercular Activity : In a comparative study, thieno[3,2-d]pyrimidin-4-one derivatives were shown to possess potent antitubercular activity against both laboratory strains and clinical isolates of M. tuberculosis .
- Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that modifications on the thienopyrimidinone scaffold could enhance biological activity. For instance, the introduction of methoxy and fluorine substituents significantly affected potency against various biological targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
